Temafloxacin

Übersicht

Beschreibung

Temafloxacin ist ein Antibiotikum aus der Klasse der Fluorchinolone. Es wurde erstmals 1992 in den USA zur Anwendung zugelassen, wurde aber kurz darauf aufgrund von Berichten über schwerwiegende Nebenwirkungen wie allergische Reaktionen und hämolytische Anämie, die zu drei Todesfällen führten, vom Markt genommen . This compound wurde unter dem Handelsnamen Omniflox von Abbott Laboratories vermarktet . Es wurde hauptsächlich zur Behandlung von Infektionen der unteren Atemwege, genitalen und Harnwegsinfektionen wie Prostatitis sowie Hautinfektionen eingesetzt .

Wissenschaftliche Forschungsanwendungen

Temafloxacin wurde ausgiebig auf seine antimikrobiellen Eigenschaften untersucht. Es zeigt ein breites Wirkspektrum gegen grampositive und gramnegative Bakterien, einschließlich Stämme, die gegenüber anderen Antibiotika-Klassen resistent sind Beispielsweise wurde es auf seine Fähigkeit untersucht, die bakterielle DNA-Gyrase und Topoisomerase IV zu hemmen, die essenziell für die bakterielle DNA-Replikation und -Transkription sind . Dies macht this compound zu einem wertvollen Werkzeug für die Untersuchung bakterieller DNA-Prozesse und die Entwicklung neuer Antibiotika .

Wirkmechanismus

Die bakterizide Wirkung von this compound resultiert aus der Interferenz mit der Aktivität der bakteriellen Enzyme DNA-Gyrase und Topoisomerase IV . Diese Enzyme werden für die Transkription und Replikation bakterieller DNA benötigt. DNA-Gyrase ist das primäre Chinolon-Ziel für gramnegative Bakterien, während Topoisomerase IV das bevorzugte Ziel in grampositiven Organismen ist . Die Interferenz mit diesen beiden Topoisomerasen führt zu Strangbrüchen des bakteriellen Chromosoms, Supercoiling und Wiederversiegelung, was letztendlich die DNA-Replikation und -Transkription hemmt .

Wirkmechanismus

Target of Action

Temafloxacin, a member of the fluoroquinolone class of antibiotics, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA . DNA gyrase is the primary target for gram-negative bacteria .

Mode of Action

The bactericidal action of this compound results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference leads to strand breakage of the bacterial chromosome, supercoiling, and resealing . Consequently, DNA replication and transcription are inhibited .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the normal functioning of bacterial DNA transcription and replication . This disruption affects the bacterial cell’s ability to reproduce and survive, leading to its death .

Pharmacokinetics

This compound exhibits excellent pharmacokinetic properties. It is almost completely absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 93% . It has a good tissue penetration in various biological fluids and tissues, particularly in the respiratory tissues, nasal secretions, tonsils, prostate, and bone . The compound has a half-life of approximately 7-8 hours , allowing for single or twice-daily dosing . Approximately 60% of a dose is recovered unchanged in the urine .

Result of Action

The result of this compound’s action is the death of the bacterial cells. By inhibiting the enzymes necessary for DNA replication and transcription, this compound prevents the bacteria from reproducing and surviving . This makes it effective against a broad range of gram-positive and gram-negative bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antibiotics like this compound. For instance, the presence of other antimicrobial agents can affect the effectiveness of this compound. Additionally, the physical environment, such as pH, temperature, and presence of organic matter, can impact the stability and activity of the antibiotic . .

Biochemische Analyse

Biochemical Properties

Temafloxacin interferes with the activity of bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA . DNA gyrase is the primary quinolone target for gram-negative bacteria .

Cellular Effects

This compound has excellent activity against gram-negative aerobic bacteria such as E.coli and Neisseria gonorrhoea as well as gram-positive bacteria including S. pneumoniae and Staphylococcus aureus . It also possesses effective activity against shigella, salmonella, campylobacter, gonococcal organisms, and multi-drug resistant pseudomonas and enterobacter .

Molecular Mechanism

The bactericidal action of this compound results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing . As a result, DNA replication and transcription are inhibited .

Metabolic Pathways

Like other fluoroquinolones, this compound likely undergoes metabolism in the liver .

Transport and Distribution

This compound has excellent tissue and body fluid penetration and concentration . This is largely due to its high water solubility and relatively low protein binding, averaging 26% .

Subcellular Localization

Given its mechanism of action, it likely localizes to the area of the bacterial cell where DNA gyrase and topoisomerase IV are found .

Vorbereitungsmethoden

Temafloxacin kann durch verschiedene Synthesewege hergestellt werden. Eine gängige Methode umfasst die Herstellung von Temafloxacinhydrochlorid aus Ethyl-2,4-dichlor-5-fluorbenzoylacetat . Dieses Verfahren bietet eine effizientere und kostengünstigere Methode zur Herstellung polyfluorierter Chinolon-Antibiotika . Der Syntheseansatz beinhaltet typischerweise die Integration von Fluoratomen an bestimmten Positionen des Chinolongerüsts, was die antimikrobiellen Eigenschaften der Verbindung deutlich verbessert .

Analyse Chemischer Reaktionen

Temafloxacin durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind verschiedene Oxidations- und Reduktionsmittel sowie Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Oxidationsreaktionen können beispielsweise zur Bildung von Chinolonderivaten mit veränderter antimikrobieller Aktivität führen .

Vergleich Mit ähnlichen Verbindungen

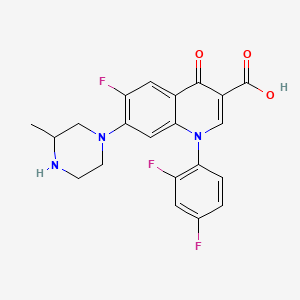

Temafloxacin gehört zur Klasse der Fluorchinolon-Antibiotika, zu der auch andere Verbindungen wie Ciprofloxacin, Norfloxacin und Ofloxacin gehören . Im Vergleich zu diesen ähnlichen Verbindungen hat this compound eine einzigartige chemische Struktur, die eine Difluorphenylgruppe an Position 1 und einen Piperazinring an Position 7 umfasst . Diese Strukturmerkmale verstärken seine antimikrobielle Aktivität und verbessern seine Wasserlöslichkeit, was eine bessere gastrointestinale Resorption und ein geringeres Risiko für Kristallurie ermöglicht . Die schwerwiegenden Nebenwirkungen von this compound führten zu seinem Rückzug vom Markt, während andere Fluorchinolone wie Ciprofloxacin und Ofloxacin weiterhin weit verbreitet sind .

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDHBVNJCZBTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105784-61-0 (hydrochloride) | |

| Record name | Temafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7044132 | |

| Record name | Temafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The bactericidal action of temafloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |

| Record name | Temafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

108319-06-8 | |

| Record name | Temafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108319-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WZ12GTT67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Temafloxacin?

A1: this compound, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , , , ] These enzymes are essential for bacterial DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound hydrochloride is C17H17F3N4O3 • HCl. Its molecular weight is 412.8 g/mol. [, ]

Q3: How does the structure of this compound contribute to its enhanced activity against Gram-positive bacteria compared to other fluoroquinolones?

A3: this compound's structure includes a C-8 fluorine and a C-7 piperazine ring. This combination contributes to its enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, compared to earlier fluoroquinolones. [, , ]

Q4: Does the structure of this compound influence its activity against anaerobic bacteria?

A4: Yes, this compound exhibits greater in vitro activity against anaerobic bacteria compared to other fluoroquinolones like Ciprofloxacin. This enhanced activity is attributed to structural features that have not been fully elucidated in the provided research papers. [, ]

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound exhibits high oral bioavailability (over 90%) [] and a relatively long serum elimination half-life (approximately 8 hours in individuals with normal renal function). [, , , ] It demonstrates good tissue penetration, including in the lungs and blister fluid. [, , , ] Approximately 60% of a this compound dose is excreted unchanged in urine. []

Q6: How does renal impairment affect this compound's pharmacokinetics?

A6: Renal impairment significantly affects this compound's elimination. The half-life increases significantly with decreasing creatinine clearance, necessitating dosage adjustments in patients with moderate to severe renal impairment. []

Q7: Does this compound interact with theophylline?

A7: Unlike some other fluoroquinolones, this compound does not appear to significantly affect theophylline metabolism. [, ]

Q8: How does the in vitro activity of this compound compare to that of other fluoroquinolones against common respiratory pathogens?

A8: this compound generally exhibits greater in vitro activity against Staphylococcus aureus, Streptococcus pneumoniae, and Legionella pneumophila compared to Ciprofloxacin and Ofloxacin. [] Its activity against Streptococcus pyogenes, Moraxella catarrhalis, and Bordetella pertussis is comparable to Ciprofloxacin. []

Q9: What is the in vivo efficacy of this compound against Streptococcus pneumoniae infections?

A9: this compound demonstrates good efficacy against Streptococcus pneumoniae in mouse models of pneumonia, including in cases of severe disease. Its efficacy is superior to that of Ciprofloxacin and Ofloxacin and comparable to erythromycin and amoxicillin. [, , ]

Q10: How effective is this compound in treating experimental endocarditis caused by methicillin-resistant Staphylococcus aureus?

A10: In rat models of aortic valve endocarditis caused by methicillin-resistant Staphylococcus aureus, oral this compound, alone or combined with rifampin, showed promising efficacy, leading to improved survival rates and significant reductions in bacterial counts in vegetations. []

Q11: Can dextranase enhance the efficacy of this compound in treating endocarditis?

A11: Yes, research indicates that dextranase, an enzyme that degrades bacterial glycocalyx, enhances the efficacy of this compound in a rabbit model of endocarditis caused by Streptococcus sanguis. [] The combination was more effective in reducing bacterial counts in vegetations compared to this compound alone, suggesting dextranase improves antibiotic penetration by reducing the glycocalyx barrier.

Q12: What are the known mechanisms of resistance to this compound?

A12: Although not extensively discussed in the provided research, resistance to this compound can occur through mutations in bacterial DNA gyrase and topoisomerase IV. [, ]

Q13: What are the known safety concerns associated with this compound?

A13: While this compound was initially considered safe and well-tolerated, it was withdrawn from the market due to severe adverse effects, including hemolytic anemia and acute renal failure, potentially linked to drug-dependent antibodies. [, ]

Q14: What are some alternative antibiotics to this compound for treating infections?

A14: Alternatives to this compound depend on the specific infection but may include other fluoroquinolones like Ciprofloxacin and Ofloxacin, as well as other classes of antibiotics such as beta-lactams (e.g., amoxicillin), macrolides (e.g., erythromycin), and others. [, , , ] The choice of antibiotic should be guided by the susceptibility of the infecting organism and the patient's clinical condition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.